1,1-Bis(trimethoxysilylmethyl)ethylene
Overview
Description
1,1-Bis(trimethoxysilylmethyl)ethylene is an organosilicon compound with the molecular formula C10H24O6Si2. It is characterized by the presence of two trimethoxysilyl groups attached to a central ethylene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethoxysilylmethyl)ethylene can be synthesized through several methods. One common approach involves the reaction of trimethoxysilane with an appropriate alkene under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the addition of the trimethoxysilyl groups to the ethylene moiety .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trimethoxysilylmethyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethoxysilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(trimethoxysilylmethyl)ethylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including siloxane-based polymers and coatings.
Biology: The compound is explored for its potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential in developing new therapeutic agents and medical devices.
Mechanism of Action
The mechanism of action of 1,1-Bis(trimethoxysilylmethyl)ethylene involves its ability to form stable bonds with various substrates through the trimethoxysilyl groups. These groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane linkages. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(trimethylsilylmethyl)ethylene
- 1,1-Bis(triethoxysilylmethyl)ethylene
- 1,1-Bis(triphenylsilylmethyl)ethylene
Uniqueness
1,1-Bis(trimethoxysilylmethyl)ethylene is unique due to its trimethoxysilyl groups, which provide distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
trimethoxy-[2-(trimethoxysilylmethyl)prop-2-enyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6Si2/c1-10(8-17(11-2,12-3)13-4)9-18(14-5,15-6)16-7/h1,8-9H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJIVLNKGGPLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC(=C)C[Si](OC)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623551 | |
Record name | 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143727-20-2 | |
Record name | 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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